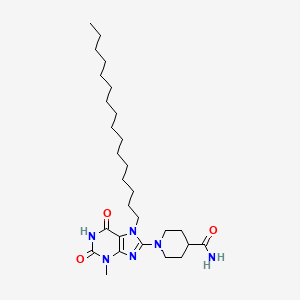

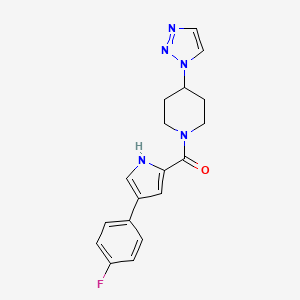

3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is known for its unique structure and has been studied extensively to understand its mechanism of action and potential advantages in lab experiments.

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing piperazine ring and imidazo[1,2-b]pyridazine moiety, which are structurally similar to 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, have been synthesized and screened for in vitro antimicrobial activity against various bacteria, including gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity (A. Bhatt, R. Kant, R. Singh, 2016).

Sulfonamide Derivatives Synthesis

Sulfonamide derivatives of heterocyclic compounds are targeted for their specific biological activities and are used as inhibitors of human carbonic anhydrases involved in various biochemical processes. The synthesis of sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines has been explored due to their potential to bind active sites of carbonic anhydrases and inhibit their activity (L. A. Komshina et al., 2020).

Anticancer Evaluation

Polyfunctional substituted 1,3-thiazoles with a piperazine substituent, structurally related to the compound , have been studied for their anticancer activity against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, and others (Kostyantyn Turov, 2020).

Synthesis of Heterocyclic Systems

Reactions involving 6-aryl-4-pyrazol-1-yl-pyridazin-3-one, a compound structurally related to 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, have been used to synthesize various heterocyclic systems with anticipated biological activities (A. S. Youssef et al., 2005).

Novel Bacterial Biofilm and MurB Inhibitors

Derivatives of pyrazoles linked via piperazine moiety have been synthesized and shown to be potent inhibitors of bacterial biofilm and MurB, an essential enzyme in bacterial cell wall synthesis (Ahmed E. M. Mekky, S. Sanad, 2020).

Synthesis and Antimicrobial Activity of New Heterocycles

Synthesis of new heterocyclic compounds containing a sulfonamido moiety, including pyran, pyridine, and pyridazine derivatives, have been explored for their use as antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Propriétés

IUPAC Name |

3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2S/c18-14-4-1-2-5-15(14)27(25,26)23-12-10-22(11-13-23)16-6-7-17(21-20-16)24-9-3-8-19-24/h1-9H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAPUXGABPDIGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2372594.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B2372598.png)

![3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2372600.png)

![tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate](/img/structure/B2372601.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2372606.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2372610.png)

![(7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone](/img/structure/B2372613.png)